Cas no 1334371-02-6 (1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide)

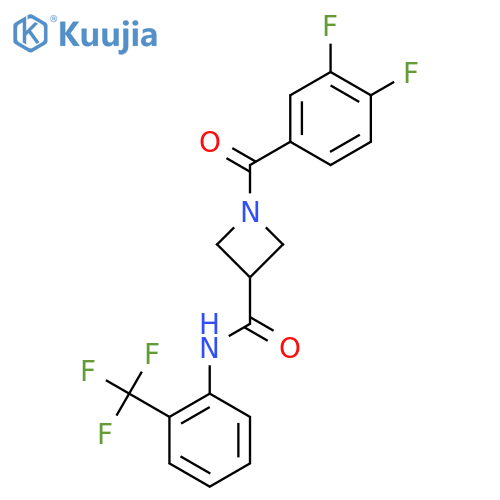

1334371-02-6 structure

商品名:1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide

- 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide

- F6125-3432

- VU0532989-1

- 1-(3,4-difluorobenzoyl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide

- AKOS024533240

- 1334371-02-6

- CHEMBL4891336

-

- インチ: 1S/C18H13F5N2O2/c19-13-6-5-10(7-14(13)20)17(27)25-8-11(9-25)16(26)24-15-4-2-1-3-12(15)18(21,22)23/h1-7,11H,8-9H2,(H,24,26)

- InChIKey: IZGKEQLQEPAAKC-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C=CC(=C1)C(N1CC(C(NC2C=CC=CC=2C(F)(F)F)=O)C1)=O)F

計算された属性

- せいみつぶんしりょう: 384.08971847g/mol

- どういたいしつりょう: 384.08971847g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 3

- 複雑さ: 564

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 49.4Ų

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6125-3432-15mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-20mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-50mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-10mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-2μmol |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-1mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-5mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-40mg |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-5μmol |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6125-3432-20μmol |

1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

1334371-02-6 | 20μmol |

$79.0 | 2023-09-09 |

1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

1334371-02-6 (1-(3,4-difluorobenzoyl)-N-2-(trifluoromethyl)phenylazetidine-3-carboxamide) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量